molecular formula C11H16N2O2 B2565880 4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one CAS No. 2034376-17-3

4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one

Cat. No.: B2565880
CAS No.: 2034376-17-3
M. Wt: 208.261
InChI Key: VRNDEZVVJLQCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one is a heterocyclic compound that features a furan ring and a piperazine ring

Scientific Research Applications

4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1-(furan-2-yl)propan-2-one with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different piperazine derivatives.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce various piperazine derivatives.

Mechanism of Action

The mechanism of action of 4-[1-(Furan-2

Properties

IUPAC Name

4-[1-(furan-2-yl)propan-2-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(7-10-3-2-6-15-10)13-5-4-12-11(14)8-13/h2-3,6,9H,4-5,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNDEZVVJLQCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)N2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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